![molecular formula C30H34O12P2 B13106682 (33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)
(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[268002,1103,8031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid is a complex organic compound characterized by its unique pentacyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
The synthesis of (33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the core pentacyclic structure, followed by the introduction of phosphonic acid groups. Key reagents and catalysts are employed to facilitate these transformations, ensuring high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield phosphonic acid derivatives, while reduction can lead to the formation of phosphine compounds .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a probe for studying enzyme interactions and cellular processesAdditionally, its unique structure makes it a valuable tool in materials science for developing novel materials with specific properties .
Mecanismo De Acción
The mechanism of action of (33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects in disease treatment. The compound’s unique structure also allows it to interact with multiple targets, enhancing its efficacy .
Comparación Con Compuestos Similares
Compared to similar compounds, (33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid stands out due to its complex pentacyclic structure and multiple phosphonic acid groups. Similar compounds include phosphonic acid derivatives and other pentacyclic molecules, such as methyl benzoate and sodium picosulfate related compounds . These compounds share some chemical properties but differ in their specific structures and functional groups, which influence their reactivity and applications.
Propiedades
Fórmula molecular |
C30H34O12P2 |
|---|---|
Peso molecular |
648.5 g/mol |
Nombre IUPAC |
(33-phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid |
InChI |
InChI=1S/C30H34O12P2/c31-43(32,33)23-3-5-25-21(19-23)1-7-27-29(25)30-26-6-4-24(44(34,35)36)20-22(26)2-8-28(30)42-18-16-40-14-12-38-10-9-37-11-13-39-15-17-41-27/h1-8,19-20H,9-18H2,(H2,31,32,33)(H2,34,35,36) |
Clave InChI |
JDHBTIYVBPIWHP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOC2=C(C3=C(C=C2)C=C(C=C3)P(=O)(O)O)C4=C(C=CC5=C4C=CC(=C5)P(=O)(O)O)OCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


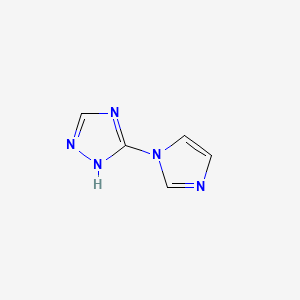
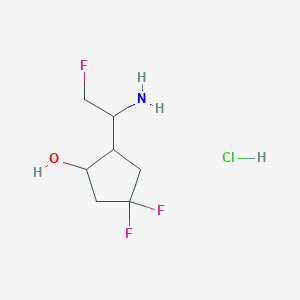

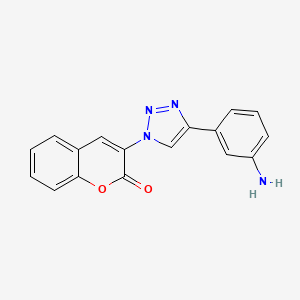
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
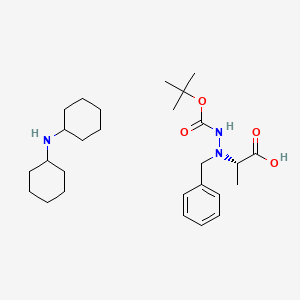
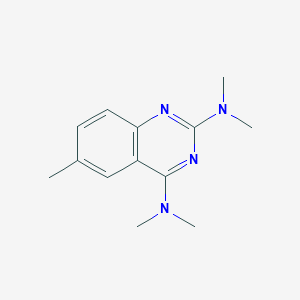


![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)

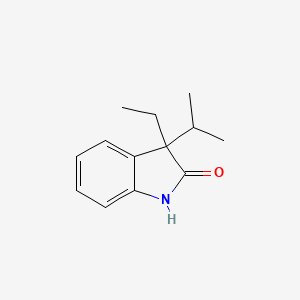
![3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B13106672.png)

